molecular formula C14H17NO4 B3163750 methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate CAS No. 885950-29-8

methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate

Cat. No. B3163750
CAS RN: 885950-29-8
M. Wt: 263.29 g/mol
InChI Key: NCSXFYKIZLLOIV-XFXZXTDPSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C14H17NO4 . It has a molecular weight of 263.29 g/mol . The structure is complex, involving a dimethylamino group, a methoxy group, and a benzoate group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.29 g/mol. Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the search results .

Scientific Research Applications

Bioactive Precursor in Organic Synthesis

Methyl-2-formyl benzoate, a compound with structural similarities, serves as a bioactive precursor in organic synthesis due to its pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it is a significant structure for the development of new bioactive molecules and is used as a raw material for the preparation of medical products, highlighting its importance in synthetic fields and the pharmaceutical industry (S. Farooq & Z. Ngaini, 2019).

Amyloid Imaging in Alzheimer's Disease

Compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) have been studied for their application in amyloid imaging in Alzheimer's disease. These radioligands demonstrate significant potential in enabling early detection and evaluation of new antiamyloid therapies in Alzheimer's disease patients, showcasing the critical role of such compounds in medical research and treatment development (A. Nordberg, 2007).

Neuroprotective and Pharmacological Properties

Osthole, a compound with methoxy groups similar to the target compound, exhibits multiple pharmacological actions including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These actions suggest the potential of methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate in contributing to the development of multitarget alternative medicines (Zhong-rong Zhang et al., 2015).

Antitumor and Immunomodulating Effects

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s likely that the mechanism of action is dependent on the specific biological or chemical context in which it is used.

Safety and Hazards

The safety data sheet for this compound suggests that it should only be used for research and development by, or directly under the supervision of, a technically qualified individual . Specific hazards are not mentioned in the search results .

properties

IUPAC Name

methyl 2-[(Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-15(2)9-12(14(17)19-4)10-7-5-6-8-11(10)13(16)18-3/h5-9H,1-4H3/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSXFYKIZLLOIV-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC=CC=C1C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=CC=CC=C1C(=O)OC)\C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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